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Compound of Interest

Compound Name: Risdiplam

Cat. No.: B610492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the pharmacokinetic (PK)

profile of Risdiplam, an orally administered, small-molecule survival of motor neuron 2 (SMN2)

pre-mRNA splicing modifier. The following sections detail the absorption, distribution,

metabolism, and excretion (ADME) characteristics of Risdiplam in humans, monkeys

(cynomolgus), rats, and mice, supported by experimental data and detailed methodologies.

Executive Summary
Risdiplam exhibits favorable pharmacokinetic properties across the studied species,

characterized by good oral absorption and distribution to relevant tissues, including the central

nervous system (CNS). The metabolism and excretion pathways show some interspecies

differences, which are crucial considerations for the extrapolation of preclinical data to human

clinical settings. This guide aims to provide a clear, data-driven comparison to inform further

research and drug development efforts.

Data Presentation: Comparative Pharmacokinetic
Parameters
The following table summarizes the key pharmacokinetic parameters of Risdiplam in humans,

monkeys, rats, and mice. These values have been compiled from various preclinical and

clinical studies to facilitate a direct comparison.
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Parameter Human
Monkey
(Cynomolgus)

Rat Mouse

Tmax (h) 1.0 - 4.0[1] ~5.0 - 8.0
Data not

available

Data not

available

Cmax (ng/mL)
Dose-

proportional

Data not

available

Data not

available

Data not

available

AUC
Dose-

proportional[1]

Data not

available

Data not

available

Data not

available

Half-life (t½) (h) ~50[1] ~5 - 6 ~5 - 6
Data not

available

Bioavailability

(%)
High (oral) Good (oral) Good (oral) Good (oral)

Volume of

Distribution

(Vd/F) (L/kg)

~6.3[1] ~2.0 ~3.1
Data not

available

Clearance (CL/F)

(L/h)

~2.1 (for a 14.9

kg patient)

Data not

available

Data not

available

Data not

available

Protein Binding

(%)

~89 (11% free

fraction)[1]

Data not

available

Data not

available

Data not

available

Note: "Data not available" indicates that specific quantitative values were not found in the

publicly available literature reviewed for this guide. Qualitative descriptions from the literature

are provided in the detailed sections below.

Detailed Pharmacokinetic Profiles
Human

Absorption: Following oral administration, Risdiplam is rapidly absorbed, with time to

maximum plasma concentration (Tmax) ranging from 1 to 4 hours.[1] It exhibits linear and

dose-proportional pharmacokinetics.[1]
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Distribution: Risdiplam has an apparent volume of distribution at a steady state of 6.3 L/kg.

[1] It is approximately 89% bound to plasma proteins, primarily serum albumin, with a free

fraction of 11%.[1]

Metabolism: The primary metabolism of Risdiplam is mediated by flavin monooxygenase 1

and 3 (FMO1 and FMO3), with a minor contribution from cytochrome P450 (CYP) enzymes

(CYP1A1, 2J2, 3A4, and 3A7).[1] The major circulating metabolite is M1, which is considered

pharmacologically inactive.[1]

Excretion: After a single oral dose, approximately 53% of the dose is excreted in the feces

(14% as unchanged drug) and 28% in the urine (8% as unchanged drug).[1] The mean

terminal elimination half-life is approximately 50 hours in patients with Spinal Muscular

Atrophy (SMA).[1]

Monkey (Cynomolgus)
Distribution: Preclinical studies in cynomolgus monkeys have shown that Risdiplam
distributes to various tissues. Total drug levels in plasma, brain, and muscle were found to be

similar.

Pharmacokinetics: A study reported a favorable pharmacokinetic profile in cynomolgus

monkeys, with a half-life of approximately 5-6 hours and a volume of distribution of about 2.0

L/kg.

Rat
Distribution: Similar to monkeys, studies in rats demonstrated comparable total drug

concentrations in plasma, brain, and muscle.

Pharmacokinetics: A favorable drug metabolism and pharmacokinetic (DMPK) profile was

observed in rats, with a reported half-life of 5-6 hours and a volume of distribution of 3.1

L/kg.

Mouse
Distribution: In mouse models of SMA, Risdiplam has been shown to distribute to both the

central nervous system and peripheral tissues, with similar total drug levels observed in
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plasma, brain, and muscle.

Experimental Protocols
In Vivo Pharmacokinetic Studies (General Methodology)

Animal Studies:

Species: Male and female mice, rats, and cynomolgus monkeys were used in various

preclinical studies.

Dosing: Risdiplam was typically administered orally via gavage. Doses varied depending

on the study objectives.

Sample Collection: Blood samples were collected at various time points post-dosing to

determine plasma concentrations. Tissue samples (brain, muscle, etc.) were also collected

to assess tissue distribution.

Bioanalysis: Risdiplam concentrations in plasma and tissue homogenates were quantified

using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS)

methods.

Human Studies:

Study Design: Clinical pharmacokinetic studies were conducted in healthy volunteers and

in patients with SMA. These were typically single- and multiple-dose studies.

Dosing: Risdiplam was administered orally as a solution.

Sample Collection: Blood and urine samples were collected at predetermined time points.

Bioanalysis: Concentrations of Risdiplam and its major metabolite (M1) in plasma and

urine were measured using validated LC-MS/MS assays.[2]

Bioanalytical Method: Liquid Chromatography-Tandem
Mass Spectrometry (LC-MS/MS)
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Sample Preparation: A common method for plasma and urine samples involves protein

precipitation with a suitable organic solvent (e.g., acetonitrile) containing an internal

standard.[1][3] Tissue samples are typically homogenized before extraction.[1][3]

Chromatography:

Column: Reversed-phase C18 columns are commonly used for chromatographic

separation.[2]

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with

formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

Mass Spectrometry:

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[2]

Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple

reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions

for Risdiplam and its internal standard.

Mandatory Visualization
Caption: Mechanism of Action of Risdiplam as an SMN2 Splicing Modifier.

Conclusion
This guide provides a comparative overview of the pharmacokinetic profile of Risdiplam across

humans and key preclinical species. The data presented highlights the drug's consistent

distribution to target tissues and its generally favorable pharmacokinetic properties. The

detailed experimental protocols offer insights into the methodologies used to generate this

data. This information serves as a valuable resource for researchers and scientists involved in

the development of novel therapeutics for spinal muscular atrophy and other genetic disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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